Collagen proline hydroxylase inhibitor-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Probing Collagen Structure and Function

Collagen hydroxylation plays a vital role in stabilizing the collagen triple helix structure. CPHI-1 allows researchers to investigate the impact of altered hydroxylation on collagen properties. Studies employing CPHI-1 can help elucidate the relationship between hydroxylation patterns and:

- Collagen stability: CPHI-1 treatment may result in less stable collagen, offering insights into how hydroxylation contributes to collagen's structural integrity [].

- Cell-collagen interactions: Altered collagen hydroxylation could affect how cells interact with the collagen matrix, potentially impacting cell adhesion, migration, and differentiation [].

These investigations can provide valuable knowledge about collagen's role in various physiological processes, including wound healing, tissue development, and fibrosis.

Exploring Antifibrotic Potential

Fibrosis, characterized by excessive collagen deposition, is a hallmark of various chronic diseases. CPHI-1's ability to inhibit collagen hydroxylation has led to its exploration as a potential antifibrotic agent. Studies suggest that CPHI-1 may:

- Reduce collagen synthesis: By inhibiting proline hydroxylation, CPHI-1 might decrease collagen production by fibroblasts, the cells responsible for collagen deposition [].

- Modulate collagen remodeling: CPHI-1 could influence the breakdown and turnover of collagen, potentially leading to a more balanced collagen homeostasis [].

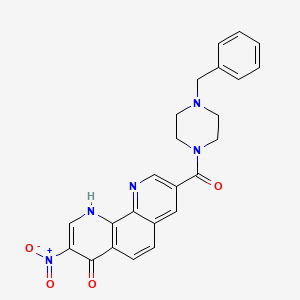

Collagen proline hydroxylase inhibitor-1 is a chemical compound characterized by the molecular formula and a molecular weight of approximately 354.36 g/mol. It is primarily recognized for its role as an antifibroproliferative agent, inhibiting the enzyme collagen prolyl hydroxylase. This enzyme is crucial for the post-translational modification of collagen, specifically in the hydroxylation of proline residues, which is essential for collagen stability and function . The compound is identified by the CAS number 223663-32-9 and has been linked to various therapeutic applications, particularly in cancer research.

The primary reaction involving collagen proline hydroxylase inhibitor-1 is its interaction with collagen prolyl hydroxylase, where it acts as a competitive inhibitor. This inhibition prevents the hydroxylation of proline residues in collagen, thereby affecting collagen synthesis and stability. The mechanism of action typically involves binding to the active site of the enzyme, blocking substrate access and subsequently altering collagen maturation and deposition .

Collagen proline hydroxylase inhibitor-1 exhibits significant biological activity by modulating cellular processes related to fibrosis and cancer progression. Its antifibroproliferative properties are particularly notable in cancer contexts, where it has been shown to influence the behavior of cancer cells by reducing collagen deposition in the tumor microenvironment. This reduction can lead to decreased tumor stiffness and potentially enhance drug delivery and efficacy against tumors such as triple-negative breast cancer . Additionally, it has been implicated in regulating hypoxia-inducible factors, which play a critical role in cellular responses to low oxygen levels .

The synthesis of collagen proline hydroxylase inhibitor-1 involves several organic chemistry techniques that typically include:

- Starting Materials: The synthesis begins with appropriate precursors that contain aromatic rings and nitrogen-containing groups.

- Reactions: Common reactions may include amination, acylation, and cyclization steps to construct the core structure.

- Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the final product with high purity levels (typically >95%) .

Collagen proline hydroxylase inhibitor-1 finds applications primarily in:

- Cancer Research: It is used to study tumor microenvironments and potential therapeutic strategies for fibrotic diseases.

- Fibrosis Treatment: Due to its antifibroproliferative properties, it is investigated for use in conditions characterized by excessive fibrosis.

- Drug Development: The compound serves as a lead molecule for developing new therapeutics targeting collagen-related pathways .

Interaction studies have demonstrated that collagen proline hydroxylase inhibitor-1 can significantly alter the behavior of various cell types. For example:

- Inhibition of collagen synthesis leads to reduced extracellular matrix stiffness, which can affect cell migration and invasion capabilities.

- Studies have shown that this compound can sensitize certain cancer cells to chemotherapeutic agents by modifying their microenvironment, potentially improving treatment outcomes .

Several compounds exhibit similar properties or mechanisms of action as collagen proline hydroxylase inhibitor-1. Below is a comparison highlighting its uniqueness:

Collagen proline hydroxylase inhibitor-1 stands out due to its specific inhibitory action on collagen prolyl hydroxylase, making it a valuable tool in both research and therapeutic contexts related to fibrosis and cancer.

Active Site Architecture and Fe(II)/α-Ketoglutarate Cofactor Dependency

The active site architecture of collagen prolyl 4-hydroxylases represents a highly conserved structural framework that governs the enzymatic hydroxylation of proline residues in collagen synthesis. The catalytic domain contains a characteristic double-stranded β-helix core fold, commonly referred to as the jellyroll motif, which is typical of 2-oxoglutarate-dependent dioxygenases [1] [2]. This structural arrangement positions the essential cofactors and substrate in precise spatial relationships necessary for catalytic efficiency.

The iron center occupies the central position within the active site and coordinates through a fully conserved His-X-Asp-His sequence motif [3]. This tetrahedral coordination environment involves His-131, Asp-133, and His-187 residues, along with molecular oxygen or water molecules under anaerobic conditions [4]. The iron coordination sphere is completed by α-ketoglutarate bound in a bidentate fashion, creating an octahedral geometry around the non-heme iron center [1] [4]. The Fe(II) ion binding is critical for activating the molecular oxygen molecule, which serves as the oxidizing agent in the hydroxylation reaction [3].

Adjacent to the iron center lies the α-ketoglutarate binding site, positioned within the C-5 carboxyl binding pocket [5]. The cosubstrate α-ketoglutarate is stabilized through two salt bridge interactions involving Arg-204 and Arg-210 with the carboxylate groups of α-ketoglutarate [4]. This binding arrangement is essential for the proper orientation of α-ketoglutarate during the oxidative decarboxylation process that generates the highly reactive Fe(IV)=O species [1] [4].

The substrate binding pocket forms an extended shallow groove lined by two flexible loops [6]. This groove accommodates proline-rich peptide substrates and demonstrates remarkable structural plasticity to accommodate substrates of varying lengths [6]. The catalytic site faces bulk solvent, allowing for efficient substrate access and product release [3]. Key residues within this binding region include Tyrosine 140 and Tryptophan 243 in algal prolyl 4-hydroxylases, which play crucial roles in substrate orientation and binding pocket shape regulation [7].

Table 1: Active Site Architecture Components

| Component | Location | Function | Conservation Level |

|---|---|---|---|

| Iron Center | Central active site | Catalytic center for hydroxylation | Fully conserved |

| Alpha-Ketoglutarate Binding Site | C-5 carboxyl binding pocket | Cosubstrate binding and positioning | Highly conserved |

| His-X-Asp-His Motif | Metal coordination sphere | Iron coordination and O2 activation | Fully conserved |

| Oxygen Binding Site | Adjacent to iron center | Molecular oxygen coordination | Highly conserved |

| Substrate Binding Pocket | Extended shallow groove | Peptide substrate recognition | Moderately conserved |

| Tyrosine 140 (Algal P4H) | Active site cavity | Substrate orientation and product release | Species-specific |

| Tryptophan 243 (Algal P4H) | Loop-loop interactions | Binding pocket shape regulation | Species-specific |

| Arginine 161 | Substrate orientation | Substrate positioning | Conserved |

| Glutamate 127 | Substrate orientation | Substrate positioning | Conserved |

The structural organization demonstrates that both Fe(II) and α-ketoglutarate cofactors are absolutely required for enzymatic activity [1] [8]. The iron center must remain in the ferrous state for oxygen activation, while α-ketoglutarate serves as both a cosubstrate and electron donor during the hydroxylation reaction [8] [9]. This dual cofactor dependency creates multiple potential targets for inhibitory compounds that can disrupt either iron coordination or α-ketoglutarate binding [5] [10].

Kinetic Mechanisms of Substrate Recognition and Catalytic Cycle

The kinetic mechanism of collagen prolyl 4-hydroxylases follows an ordered sequential mechanism involving multiple substrate binding events and intermediate formation [11] [12]. The catalytic cycle begins with the formation of a CP4H- Fe(II)- α-ketoglutarate complex, followed by ordered binding of molecular oxygen and the peptide substrate [11] [13].

Substrate recognition specificity is governed by the requirement for Xaa-Pro-Gly tripeptide motifs, where the proline residue occupies the Y position within the collagen repeat sequence [2]. The minimum substrate required for hydroxylation is an Xaa-Pro-Gly tripeptide, although Pro-Pro-Gly sequences demonstrate higher catalytic efficiency [2]. The enzyme recognizes proline residues through their preferred C^γ^-endo ring pucker conformation, which is essential for proper substrate binding and orientation within the active site [2] [6].

The kinetic parameters for substrate recognition vary significantly based on peptide length and sequence composition [14]. For the well-characterized HIF-1α peptide substrate, the Km value is 5.2 ± 0.9 μM with a kcat of 4.9 ± 0.2 min⁻¹ [13]. The α-ketoglutarate cosubstrate exhibits a Km of 12.0 ± 3.0 μM and kcat of 4.3 ± 0.3 min⁻¹ [13]. Longer peptide substrates demonstrate enhanced binding affinity due to additional hydrophobic interactions with the peptide binding groove [12].

Table 2: Kinetic Parameters of Substrate Recognition

| Substrate Type | Km Value (μM) | kcat (min⁻¹) | Binding Affinity | Hydroxylation Efficiency |

|---|---|---|---|---|

| Xaa-Pro-Gly tripeptide (minimum) | Variable | Variable | Low | Low |

| Pro-Pro-Gly preferred sequence | Lower than minimum | Higher than minimum | Moderate | High |

| (PAPK)2 peptide | Not specified | Not specified | Intermediate | Moderate |

| (PAPK)5 peptide | Not specified | Not specified | High | High |

| HIF-1α peptide (556-574) | 5.2 ± 0.9 | 4.9 ± 0.2 | Moderate | High |

| Collagen-like peptide (33 triplets) | Corresponds to triplet number | Not specified | Length-dependent | High |

| Alpha-ketoglutarate | 12.0 ± 3.0 | 4.3 ± 0.3 | Moderate | Not applicable |

| Molecular oxygen | Oxygen-limited | Not applicable | Oxygen-dependent | Not applicable |

The catalytic cycle proceeds through several well-defined intermediates with distinct kinetic characteristics [15] [12] [16]. Following substrate binding, molecular oxygen coordinates to the iron center, displacing a water molecule to form a CP4H- Fe(II)- αKG- O2- peptide complex [16]. The subsequent oxidative decarboxylation of α-ketoglutarate generates a highly reactive Fe(IV)=O species along with succinate and carbon dioxide [1] [16].

The Fe(IV)=O intermediate represents the key hydroxylating species in the catalytic cycle [15] [17] [16]. This high-valent iron-oxo complex demonstrates remarkable reactivity toward C-H bond activation, specifically abstracting the hydrogen atom from the C-4 position of the proline ring [7] [15]. The formation of this intermediate is characterized by rate constants where k1[O2] approximately equals k2, indicating that the formation and decay rates are comparable [15].

Table 3: Catalytic Cycle Intermediates and Rate Constants

| Step | Intermediate | Rate Constant | Deuterium KIE | Accumulation Level |

|---|---|---|---|---|

| Alpha-ketoglutarate binding | CP4H- Fe(II)- αKG | Fast (k1[O2]) | None | Transient |

| Oxygen binding | CP4H- Fe(II)- αKG- O2 | Ordered mechanism | None | Transient |

| Substrate peptide binding | CP4H- Fe(II)- αKG- O2- peptide | Km-dependent | None | Steady-state |

| Fe(IV)=O formation | CP4H- Fe(IV)=O- succinate- peptide | k1[O2] ~ k2 | None | Up to 20% |

| Hydrogen abstraction | CP4H- Fe(III)-OH- peptide radical | Rate-limiting | Large (kH/kD ~ 60) | Minimal |

| Radical rebound | CP4H- Fe(II)- hydroxyproline- succinate | Fast rebound | Small | Transient |

| Product release | CP4H- Fe(II)- succinate | k3 (7-fold slower than k2) | None | Rate-limiting |

| Succinate release | CP4H- Fe(II) | Fast exchange | Fast | Fast |

The hydrogen abstraction step exhibits a large deuterium kinetic isotope effect (kH/kD ~ 60), confirming that C-H bond cleavage is rate-limiting for the hydroxylation reaction [15] [12]. The abstracted hydrogen radical subsequently undergoes rapid radical rebound with the Fe(III)-OH species to form the hydroxylated product [17] [16]. Product release constitutes the slowest step in the catalytic cycle, with k3 being approximately 7-fold slower than k2, which explains the observed processivity properties of the enzyme [15] [3].

Redox Regulation and Ascorbate-Dependent Reactivation Pathways

The redox regulation of collagen prolyl 4-hydroxylases represents a critical aspect of enzymatic control that directly impacts collagen biosynthesis efficiency [18] [19] [9]. The iron cofactor must be maintained in the Fe(II) oxidation state for proper catalytic function, as oxidation to Fe(III) results in enzyme inactivation [1] [8] [20].

During normal catalytic turnover, the enzyme undergoes oxidative inactivation through formation of Fe(III) species [18] [19]. This inactivation occurs through uncoupled reactions where α-ketoglutarate decarboxylation proceeds in the absence of peptide substrate, leading to formation of inactive Fe(III) complexes [19] [8]. The rate of this oxidative inactivation is significant enough to require continuous reductive reactivation for sustained enzymatic activity [18] [19].

Ascorbate serves as the primary reductant responsible for converting inactive Fe(III) back to the catalytically active Fe(II) state [18] [19] [9] [20]. This reduction reaction is essential for maintaining enzymatic activity and explains the requirement for vitamin C in collagen biosynthesis [9] [20]. The ascorbate-dependent reactivation mechanism involves direct electron transfer to reduce the iron center, with dehydroascorbate formed as the oxidized product [9] [20].

The specificity of ascorbate in this reductive role has been demonstrated through comparative studies with other reducing agents [9]. L-ascorbate, but not D-isoascorbate or N-acetylcysteine, effectively suppresses prolyl hydroxylase inactivation [9]. This stereoselectivity suggests that L-ascorbate functions as more than a simple reducing agent, potentially acting as a co-substrate that competes for the α-ketoglutarate binding site [9].

Table 4: Redox Regulation and Ascorbate-Dependent Reactivation

| Redox State | Role in Mechanism | EC50/IC50 (μM) | Mechanism of Action | Physiological Relevance |

|---|---|---|---|---|

| Fe(II) - Active | Required for O2 binding and activation | Not applicable | O2 coordination and activation | Essential for catalysis |

| Fe(III) - Inactive | Oxidatively inactivated form | Not applicable | Requires reduction for reactivation | Pathological in scurvy |

| Fe(IV)=O - Highly reactive | Hydroxylating intermediate | Subsecond lifetime | Hydrogen atom abstraction | Catalytic intermediate |

| Ascorbate (reduced) | Reduces Fe(III) to Fe(II) | Required cofactor | Electron donor for iron reduction | Vitamin C requirement |

| Dehydroascorbate (oxidized) | Oxidized form of ascorbate | Not applicable | Product of iron reduction | Metabolic product |

| Succinate (product) | Inhibits enzyme activity | Competitive inhibitor | Product inhibition | Feedback inhibition |

| 2,2'-bipyridine-4-carboxylate | Enhances ascorbate-dependent reactivation | 33 ± 0.8 (Fe20-EC50) | Iron ligand enhancement | Synthetic activator |

| 2,2'-bipyridine-5-carboxylate | Enhances ascorbate-dependent reactivation | 43 ± 2 (Fe20-EC50) | Iron ligand enhancement | Synthetic activator |

Recent research has identified synthetic activators that enhance the rate of ascorbate-dependent reactivation [18] [19]. Compounds such as 2,2'-bipyridine-4-carboxylate and 2,2'-bipyridine-5-carboxylate function as ligands for the iron center and accelerate the reduction process [18] [19]. These activators demonstrate EC50 values of 33 ± 0.8 μM and 43 ± 2 μM respectively for iron binding, and their mechanism involves serving as iron ligands that facilitate the electron transfer from ascorbate [18] [19].

The succinate product of the hydroxylation reaction serves as a competitive inhibitor of the enzyme, providing feedback regulation of activity [21] [22] [23]. Elevated succinate levels, such as those observed in succinate dehydrogenase deficiency, can significantly inhibit prolyl hydroxylase activity through competitive inhibition with α-ketoglutarate [21] [23]. This inhibition mechanism represents an important metabolic control point linking cellular energy status with collagen biosynthesis [21] [23].

The redox regulation pathways also intersect with broader cellular metabolic networks [23]. The requirement for α-ketoglutarate as both substrate and electron donor links prolyl hydroxylase activity to the tricarboxylic acid cycle and amino acid metabolism [23]. Glutamine deprivation or alterations in TCA cycle flux can significantly impact enzyme activity through modulation of α-ketoglutarate availability [23].

Collagen proline hydroxylase inhibitor-1 represents a compelling therapeutic target for addressing pathological processes involving excessive collagen synthesis and extracellular matrix remodeling. The enzyme's central role in stabilizing collagen triple helix formation through 4-hydroxyproline residue generation positions it as a critical intervention point across multiple disease domains [1] [2].

Antifibrotic Applications in Organ Fibrosis

Hepatic Fibrosis Mechanisms

Hepatic stellate cells serve as the primary cellular mediators of liver fibrosis, undergoing activation and transdifferentiation into myofibroblasts that produce excessive extracellular matrix proteins [3] [4]. The relationship between collagen proline hydroxylase activity and hepatic fibrogenesis demonstrates a direct correlation with disease progression severity.

Clinical investigations in patients with alcoholic liver disease reveal significant elevations in hepatic prolyl hydroxylase activity across different pathological stages [5]. The enzyme activity progressively increases from normal hepatic morphology (0.850 ± 0.095 mU/mg protein) through various disease stages, reaching peak levels in early cirrhosis (1.367 ± 0.162 mU/mg protein) [5]. Advanced cirrhosis shows somewhat reduced activity (0.985 ± 0.097 mU/mg protein), potentially reflecting decreased synthetic capacity in end-stage disease [5].

Table 1: Collagen Proline Hydroxylase Expression and Activity in Hepatic Fibrosis Progression

| Disease Stage | Prolyl Hydroxylase Activity (mU/mg protein) | Collagen Synthesis Rate (% increase) | Correlation with Fibrogenesis |

|---|---|---|---|

| Normal Hepatic Morphology | 0.850 ± 0.095 | Baseline | Minimal |

| Hepatic Steatosis | 0.920 ± 0.112 | +8.2% | Low |

| Alcoholic Hepatitis | 1.125 ± 0.145 | +32.4% | Moderate |

| Early Cirrhosis | 1.367 ± 0.162 | +60.8% | High |

| Advanced Cirrhosis | 0.985 ± 0.097 | +45.2% | Moderate-High |

The transforming growth factor-beta signaling pathway plays a central role in hepatic stellate cell activation and collagen synthesis regulation [3]. Zinc-mediated inhibition studies demonstrate that targeting collagen proline hydroxylase can effectively reduce hepatic stellate cell proliferation and collagen synthesis [3]. Zinc at concentrations of 200 μM significantly inhibits alpha-smooth muscle actin and type I collagen expression by suppressing transforming growth factor-beta receptor I expression and promoting matrix metalloproteinase-13 activity [3].

Mechanistic investigations reveal that collagen proline hydroxylase functions as an inhibitor of collagen synthase through competitive binding with iron ions at the enzymatic activity center [3]. This zinc-mediated competitive inhibition effectively reduces collagen synthesis while simultaneously promoting collagen degradation through enhanced matrix metalloproteinase activity [3].

The requirement for ascorbic acid in human hepatic stellate cell collagen secretion provides additional therapeutic targeting opportunities [4]. Human hepatic stellate cells rely on ascorbic acid for efficient collagen-I secretion, which can be effectively blocked by hydroxylase antagonists such as dimethyloxalylglycine [4]. The selective expression of sodium-dependent vitamin C transporter 2 in hepatic stellate cells, which is enhanced in cirrhotic livers, represents a potential pathway for targeted therapeutic intervention [4].

Pulmonary Fibrosis Pathways

Idiopathic pulmonary fibrosis represents a progressive interstitial lung disease characterized by excessive transforming growth factor-beta signaling and aberrant extracellular matrix deposition [6] [7]. The identification of prolyl 4-hydroxylase alpha polypeptide III (P4HA3) as a novel transforming growth factor-beta downstream target provides critical insights into fibrotic mechanisms [6].

Table 2: Pulmonary Fibrosis Collagen Proline Hydroxylase Pathway Components and Therapeutic Targets

| Pathway Component | Control Condition | Bleomycin-Induced Fibrosis | IPF Patient Tissue |

|---|---|---|---|

| P4HA3 mRNA Expression | 1.0 (normalized) | 4.2 ± 0.6-fold increase | 3.8 ± 0.8-fold increase |

| Hydroxyproline Content | 12.3 ± 1.8 μg/mg | 28.7 ± 3.2 μg/mg | 31.2 ± 4.1 μg/mg |

| TGF-β1 Induced Collagen | 100% baseline | 285% ± 45% increase | Significantly elevated |

| P4HA3 Protein Localization | Minimal alveolar | Fibroblastic foci enriched | Prominent in foci |

| Collagen Type I Secretion | 1.0 (relative units) | 3.8 ± 0.5-fold increase | Markedly increased |

| Pyridine-2,5-dicarboxylate Inhibition | No treatment | Active treatment | Therapeutic potential |

Transforming growth factor-beta stimulation significantly upregulates P4HA3 expression at both messenger ribonucleic acid and protein levels in lung fibroblasts [6]. The relationship between activated transforming growth factor-beta signaling, P4HA3 upregulation, and increased hydroxyproline collagen production has been verified in cultured lung fibroblasts [6]. Importantly, P4HA3 knockdown specifically attenuates transforming growth factor-beta1-induced secretion of collagen precursors, demonstrating its role as a downstream mediator of profibrotic effects [6].

Fibroblastic foci represent the signature lesions of usual interstitial pneumonia and idiopathic pulmonary fibrosis, serving as primary sites of active collagen biosynthesis [8]. These regions demonstrate markedly increased P4HA3 expression, particularly at the edges of fibroblastic foci in human idiopathic pulmonary fibrosis tissue [6]. The aberrant basaloid cells lining these foci express transforming growth factor-beta2, which acts locally on adjacent fibroblasts to promote collagen biosynthesis [8].

Therapeutic intervention using pyridine-2,5-dicarboxylate, a specific collagen prolyl hydroxylase inhibitor, demonstrates significant efficacy in reducing procollagen production in cultured fibroblasts and fibrotic lesions in bleomycin-damaged mouse lungs [6]. This inhibitor shows selectivity for collagen prolyl hydroxylases over hypoxia-inducible factor prolyl hydroxylases, with inhibition constants of 0.8 μM versus greater than 300 μM, respectively [6].

The progressive nature of idiopathic pulmonary fibrosis correlates with elevated serum biomarkers of collagen synthesis, particularly PRO-C3 and PRO-C6 representing collagen type 3 and 6 synthesis [9]. These biomarkers distinguish individuals with progressive disease from those with stable disease, providing potential monitoring tools for therapeutic interventions targeting collagen synthesis pathways [9].

Oncology Applications

Metastatic Cancer Cell Extracellular Matrix Remodeling

Collagen proline hydroxylase expression in cancer cells plays a fundamental role in metastatic progression through extracellular matrix remodeling mechanisms [10] [11]. The enzymes catalyze the formation of 4-hydroxyproline residues essential for collagen triple helix stability, enabling cancer cells to modify their microenvironment to facilitate invasion and metastasis [10].

Table 3: Collagen Proline Hydroxylase in Cancer Metastasis and Extracellular Matrix Remodeling

| Cancer Type | P4HA1 Expression Level | Collagen Deposition | Metastatic Potential | Patient Survival Correlation |

|---|---|---|---|---|

| Triple-Negative Breast Cancer | Highly upregulated | Markedly increased | High (lung, lymph nodes) | Poor prognosis |

| HER2-Positive Breast Cancer | Moderately increased | Moderately increased | Moderate-High | Reduced survival |

| Ovarian Cancer | Significantly elevated | Enhanced | High (peritoneal) | Decreased overall survival |

| Prostate Cancer | Increased | Elevated | Enhanced | Poor outcomes |

| Head and Neck Cancer | Elevated | Increased | Increased | Adverse prognosis |

Hypoxia-inducible factor 1 serves as a transcriptional activator of collagen prolyl hydroxylase genes under intratumoral hypoxic conditions [10]. This hypoxia-induced expression promotes collagen deposition, enhancing cancer cell alignment along collagen fibers and resulting in enhanced invasion and metastasis to lymph nodes and lungs [10]. The perinecrotic regions of tumors demonstrate the highest collagen content, corresponding to sites of maximum hypoxia-inducible factor 1 and prolyl hydroxylase expression [10].

Breast cancer studies demonstrate that knockdown of either P4HA1 or P4HA2 completely abrogates spontaneous lung metastasis in murine models [10]. Primary tumor growth is also attenuated, with differences enhanced in vivo where the extracellular matrix plays a more significant role compared to in vitro conditions [10]. Lymphatic metastasis shows over 5-fold reduction following prolyl hydroxylase depletion, with maintained follicular lymph node structure and size only in knockdown mice [10].

The mechanism involves hydroxylase-dependent collagen secretion and deposition, creating aligned collagen fibers that provide directional cues for cancer cell migration [10]. Control tumors reveal highly aligned collagen fibers in perinecrotic regions, whereas bulk tumor areas contain discontinuous, fragmented collagen fibers [10]. Prolyl hydroxylase knockdown results in marked decreases in tumor collagen content and stiffness, as measured by hydroxyproline content analysis [10].

Ovarian cancer demonstrates similar dependence on prolyl hydroxylase activity for peritoneal metastasis [11]. Hypoxia upregulates P4HA1 and P4HA2 messenger ribonucleic acid expression in ovarian cancer cell lines, with stable knockdown of these enzymes significantly reducing procollagen secretion and altering extracellular matrix components [11]. The resulting changes in collagen fiber structure show decreased wavy patterns and more linear fiber organization resembling normal ovarian tissue [11].

Cancer cell invasion mechanisms involve prolyl hydroxylase-dependent extracellular matrix production that promotes spindle-shaped mesenchymal morphology required for cell motility [10]. Cell-derived matrices from prolyl hydroxylase-expressing cells induce characteristic invasive phenotypes in naive cancer cells, whereas matrices from knockdown cells fail to promote invasive morphology [10]. This demonstrates the critical role of hydroxylase-modified extracellular matrix in facilitating cancer progression.

Triple-Negative Breast Cancer Chemoresistance Mechanisms

Triple-negative breast cancer represents an aggressive subtype characterized by poor prognosis and limited targeted therapeutic options [12] [13]. Collagen prolyl 4-hydroxylase alpha 1 subunit (P4HA1) expression is significantly upregulated in triple-negative breast cancer compared to estrogen receptor-positive breast cancer, correlating with chemotherapy resistance mechanisms [12] [13].

Table 4: Triple-Negative Breast Cancer Chemoresistance Mechanisms via Collagen Proline Hydroxylase

| Mechanistic Component | Control/Sensitive Cells | Resistant TNBC Cells | CP4H Inhibition Effect |

|---|---|---|---|

| P4HA1 Expression | Baseline expression | 3.2-fold increase | Normalized expression |

| HIF-1α Stabilization | Normal degradation | Enhanced stability | Restored degradation |

| α-Ketoglutarate Levels | Normal cellular levels | 45% reduction | Levels restored |

| Cancer Stem Cell Markers | Low expression | Elevated expression | Reduced expression |

| Chemotherapy Sensitivity | Standard response | Reduced sensitivity | Sensitization achieved |

| Patient Survival | Better outcomes | Poor prognosis | Improved outcomes |

The molecular mechanism involves P4HA1-mediated modulation of alpha-ketoglutarate and succinate levels, leading to reduced proline hydroxylation on hypoxia-inducible factor 1α and enhanced protein stability [14] [12]. Collagen prolyl 4-hydroxylase demonstrates three-fold higher affinity for alpha-ketoglutarate and six-fold higher affinity for oxygen compared to prolyl hydroxylase domain proteins, enabling competitive consumption of these substrates [12].

This metabolic competition results in stabilization of hypoxia-inducible factor 1α protein levels through reduced prolyl hydroxylase domain-mediated degradation [12]. The subsequent activation of the P4HA/HIF-1 axis enhances cancer cell stemness, accompanied by decreased oxidative phosphorylation and reactive oxygen species levels [14]. Cancer stem cells serve as drivers of cancer progression and chemoresistance, with P4HA1 expression particularly upregulated in cancer stem cell-enriched populations [12].

Hypoxia-inducible factor 1 pathway hyperactivation in triple-negative breast cancer associates with poor prognosis, with expression of the hypoxia-inducible factor 1 gene signature correlating with P4HA1 levels in breast cancer tissue samples [12]. Tissue microarray data confirm significant P4HA1 protein expression upregulation in triple-negative breast cancer compared to estrogen receptor-positive breast cancer [12].

Therapeutic targeting of P4HA1 through silencing or inhibition sensitizes triple-negative breast cancer to chemotherapeutic agents including docetaxel and doxorubicin in both xenograft and patient-derived models [14] [13]. High levels of P4HA1 expression correlate with short relapse-free survival in triple-negative breast cancer patients who received chemotherapy, establishing its prognostic significance [14] [13].

The chemotherapy resistance mechanism involves P4HA1-mediated enhancement of glutathione biosynthesis through hypoxia-inducible factor 1-dependent expression of cystine transporter xCT and glutamate-cysteine ligase regulatory subunit [15]. This increased glutathione production inhibits mitogen-activated protein kinase kinase activity through copper chelation, leading to FoxO3 nuclear translocation and transcriptional activation of pluripotency factor Nanog [15].

Cardiovascular Implications

Atherosclerosis Development Through Lipid Metabolism Modulation

Transmembrane prolyl 4-hydroxylase (P4H-TM) represents a novel therapeutic target for atherosclerosis intervention through lipid metabolism modulation mechanisms [16]. Genetic ablation studies using double knockout mouse lines demonstrate significant atheroprotective effects independent of traditional cholesterol-lowering pathways [16].

Table 5: Cardiovascular Effects of Collagen Proline Hydroxylase Modulation in Atherosclerosis

| Parameter | Control (P4H-TM +/+) | P4H-TM Deficient | Therapeutic Implications |

|---|---|---|---|

| Atherosclerotic Plaque Area | 100% (reference) | 68% (32% reduction) | Atheroprotective |

| Serum Triglycerides | Elevated levels | Significantly reduced | Improved lipid profile |

| IgM Autoantibodies (anti-ox-LDL) | Low levels | Higher levels | Enhanced protection |

| Lipoprotein Lipase Activity | Normal activity | Increased activity | Better lipid metabolism |

| White Adipose Tissue Weight | Increased | Reduced | Reduced inflammation |

| Inflammatory Markers | Elevated | Decreased | Cardiovascular benefit |

P4H-TM deficient mice subjected to high-fat diet demonstrate 32% reduction in atherosclerotic plaque area compared to control animals [16]. This protection associates with significantly lower serum triglyceride levels on both standard laboratory diet and high-fat diet conditions [16]. The mechanism involves enhanced lipoprotein lipase protein levels in white adipose tissue and sera, improving lipid metabolism and clearance [16].

The atheroprotective effects involve increased levels of immunoglobulin M autoantibodies against oxidized low-density lipoprotein, which have been associated with protection against atherosclerosis development [16]. These autoantibodies demonstrate positive correlation with reduced atherosclerotic plaque areas, suggesting immune-mediated protective mechanisms [16].

Ribonucleic acid sequencing analysis reveals extensive changes in messenger ribonucleic acid expression patterns affecting multiple pathways including lipid metabolism and immunologic responses in P4H-TM deficient livers [16]. The transcriptional changes support the observed metabolic improvements and suggest broad regulatory effects of P4H-TM on cardiovascular risk factors [16].

Hypertriglyceridemia represents an independent risk factor for atherosclerosis, making the triglyceride-lowering effects of P4H-TM inhibition particularly relevant for cardiovascular protection [16]. The enhanced lipoprotein lipase activity provides a mechanistic explanation for improved triglyceride clearance and reduced atherosclerotic risk [16].

Pharmacological hypoxia-inducible factor prolyl 4-hydroxylase-2 inhibition studies using FG-4497 demonstrate similar atheroprotective effects with approximately 50% reduction in atherosclerotic plaque areas [17]. The treatment reduces weight gain, insulin resistance, liver and white adipose tissue weights, adipocyte size, and number of inflammation-associated white adipose tissue macrophage aggregates [17].

HIF-Mediated Protection Against Vascular Inflammation

Prolyl hydroxylase domain-2 protein regulation in endothelial cells provides critical protection against lipopolysaccharide-induced vascular inflammation and acute lung injury [18]. Endothelial cell-specific prolyl hydroxylase domain-2 depletion attenuates increases in lung vascular permeability, edema, and inflammatory cell infiltration [18].

The protective mechanism involves prolyl hydroxylase domain-2 regulation of vascular endothelial cadherin expression and adherens junction integrity [18]. Prolyl hydroxylase domain-2 knockdown induces vascular endothelial cadherin in mouse lung microvascular primary endothelial cells through hypoxia-inducible factor/vascular endothelial protein tyrosine phosphatase signaling and reactive oxygen species-dependent p38 activation [18].

Endothelial barrier function improvement through prolyl hydroxylase domain-2 modulation provides direct in vivo evidence for the enzyme's pivotal role in vascular inflammatory responses [18]. The protective effects include decreased paracellular permeability of fluorescein isothiocyanate-dextran across endothelial cell layers following lipopolysaccharide stimulation [18].

Cardiovascular preconditioning mechanisms involve prolyl 4-hydroxylase inhibition-induced protection against ischemic injury [19]. Pharmacological preconditioning with ethyl 3,4-dihydroxybenzoate mimics cardioprotective effects of remote renal preconditioning through nuclear factor kappa B activation pathways [19]. The inhibition of hypoxia-inducible factor prolyl 4-hydroxylases triggers transduction pathways involving nuclear factor kappa B activation and provides cardioprotection [19].

Left ventricular remodeling following myocardial infarction involves collagen deposition and fibrosis, processes mediated by prolyl 4-hydroxylase activation [19]. Inhibition of collagen synthesis using prolyl 4-hydroxylase inhibitors improves left ventricular function and alters patterns of left ventricular dilatation [20]. The FG041 inhibitor demonstrates decreased fibrosis and collagen deposition, preventing interstitial fibrosis development [19].